Lipophilicity Elevation: CF₃ vs CF₂ vs CH₃ Side‑Chain Series
The trifluoromethyl group in the target compound drives a computed logP of 4.775, representing a >1‑log‑unit increase in lipophilicity versus the difluoromethyl analog (CAS 2228294‑77‑5, estimated logP ~3.4) and a >2‑log‑unit increase over the non‑fluorinated 2‑(aminomethyl)piperidine scaffold (CAS 220317‑06‑2, estimated logP ~2.1). This difference is quantitatively consistent with the π‑contribution of the CF₃ group (~+0.9 logP/CF₃) and directly impacts passive membrane permeability and hepatic microsomal turnover.
| Evidence Dimension | Computed octanol‑water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP 4.775 (computed, Mcule platform) |
| Comparator Or Baseline | Difluoromethyl analog (CAS 2228294‑77‑5): estimated logP ~3.4; Non‑fluorinated analog (CAS 220317‑06‑2): estimated logP ~2.1 |
| Quantified Difference | ΔlogP(C⁻F₃ – C⁻F₂) ≈ +1.4; ΔlogP(C⁻F₃ – C⁻H₃) ≈ +2.7 |
| Conditions | Computed values; experimental logD₇.₄ measurements pending publication |
Why This Matters
This lipophilicity differential directly influences CNS permeability (optimal range logP 2–5) and microsomal clearance, making CF₃‑bearing analogs preferred when both passive permeability and metabolic stability are required.
